molecular formula C43H46N6O16 B8027889 N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110

N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110

Cat. No.: B8027889
M. Wt: 902.9 g/mol
InChI Key: SKVWAWHORVFBPN-PPYCZLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110: is a synthetic compound widely used in biochemical research. It is a derivative of Rhodamine 110, a fluorescent dye, and is often utilized in assays to detect caspase activity, particularly caspase-3, which plays a crucial role in the process of apoptosis (programmed cell death).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 involves multiple steps:

    Starting Materials: The synthesis begins with Rhodamine 110, which is reacted with N-Acetyl-Asp-Glu-Val-Asp (DEVD) peptide.

    Coupling Reaction: The DEVD peptide is coupled to Rhodamine 110 using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

    Protection and Deprotection Steps: Protecting groups are often used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions to yield the final product.

    Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 follows similar synthetic routes but on a larger scale. Automated synthesizers and large-scale reactors are employed to handle the increased volume. The purification process is also scaled up, often involving preparative HPLC or other large-scale chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 can undergo hydrolysis, particularly at the ester bond, leading to the formation of Rhodamine 110 and the DEVD peptide.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical biochemical applications.

    Substitution Reactions: The ethoxycarbonyl group can be substituted under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.

    Oxidation: Mild oxidizing agents can be used, though this is not a primary reaction for this compound.

    Substitution: Requires specific nucleophiles and controlled conditions to achieve the desired substitution.

Major Products Formed

    Hydrolysis: Produces Rhodamine 110 and the DEVD peptide.

    Substitution: Results in modified Rhodamine derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 is used as a fluorescent probe to study enzyme kinetics and reaction mechanisms. Its fluorescence properties make it an excellent tool for monitoring biochemical reactions in real-time.

Biology

In biological research, this compound is extensively used to detect and measure caspase-3 activity. Caspase-3 is a key enzyme in the apoptosis pathway, and its activity is a marker for cell death. The compound’s fluorescence increases upon cleavage by caspase-3, allowing researchers to quantify enzyme activity in cell cultures and tissue samples.

Medicine

In medical research, N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 is used in drug discovery and development. It helps in screening potential therapeutic agents that modulate apoptosis, which is crucial in treating diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.

Industry

In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify compounds that affect caspase activity. Its use in diagnostic kits for apoptosis detection is also being explored.

Mechanism of Action

N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 exerts its effects through a specific mechanism:

    Substrate for Caspase-3: The DEVD peptide sequence is recognized and cleaved by caspase-3.

    Fluorescence Activation: Upon cleavage, the non-fluorescent compound releases Rhodamine 110, which is highly fluorescent. This increase in fluorescence is directly proportional to the caspase-3 activity.

    Molecular Targets: The primary target is caspase-3, but it can also interact with other caspases with similar substrate specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Ac-DEVD-AMC: Another caspase-3 substrate that releases a fluorescent product upon cleavage.

    N-Ac-DEVD-pNA: A chromogenic substrate for caspase-3, producing a color change upon cleavage.

    Z-DEVD-FMK: A caspase-3 inhibitor that binds irreversibly to the enzyme.

Uniqueness

N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 is unique due to its high fluorescence intensity and stability, making it a preferred choice for sensitive and accurate detection of caspase-3 activity. Its ability to provide real-time monitoring of enzyme activity sets it apart from other substrates that may require additional steps for detection.

This comprehensive overview should provide a solid foundation for understanding N-Ac-DEVD-N’-ethoxycarbonyl Rhodamine 110 and its applications in various fields

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-(ethoxycarbonylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N6O16/c1-5-63-42(62)46-23-11-13-27-32(17-23)64-31-16-22(10-12-26(31)43(27)25-9-7-6-8-24(25)41(61)65-43)45-38(58)30(19-35(55)56)48-40(60)36(20(2)3)49-37(57)28(14-15-33(51)52)47-39(59)29(18-34(53)54)44-21(4)50/h6-13,16-17,20,28-30,36H,5,14-15,18-19H2,1-4H3,(H,44,50)(H,45,58)(H,46,62)(H,47,59)(H,48,60)(H,49,57)(H,51,52)(H,53,54)(H,55,56)/t28-,29-,30-,36-,43?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWAWHORVFBPN-PPYCZLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N6O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110
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N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110
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N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110
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Reactant of Route 6
N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110

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